Lactacin F -

Lactacin F

Catalog Number: EVT-245463
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lactacin F is derived from Lactobacillus johnsonii, a lactic acid bacterium commonly found in fermented foods and the gastrointestinal tract of humans and animals. This bacterium is known for its probiotic properties, contributing to gut health and food safety. The genetic basis for lactacin F production lies within a small operon that includes three open reading frames: lafA (the structural gene), lafX, and ORFZ, with lafA being crucial for the synthesis of the active peptide .

Synthesis Analysis

Methods of Synthesis

The synthesis of Lactacin F involves several biochemical processes:

  1. Fermentation: The production begins with the cultivation of Lactobacillus johnsonii in a suitable medium, allowing the bacteria to grow and produce the bacteriocin.
  2. Purification: Lactacin F is purified using techniques such as:
    • Ammonium sulfate precipitation: This method concentrates proteins by precipitating them out of solution at varying saturation levels.
    • Ultrafiltration: This involves filtering the crude extract through membranes of decreasing pore sizes to isolate lactacin F based on its molecular weight.
    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved through HPLC, where lactacin F can be separated based on its interaction with the chromatographic medium .

Technical Details

The purification process yields a highly active form of lactacin F, typically identified as a peptide with an approximate molecular weight of 2.5 kDa. Analytical techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are employed to assess purity and molecular weight .

Molecular Structure Analysis

Structure and Data

Lactacin F consists of a linear peptide chain with specific amino acid sequences that contribute to its antimicrobial activity. The primary structure has been characterized, revealing 25 N-terminal amino acids that include an arginine residue at the start. This structure is critical for its function as it influences how the peptide interacts with target bacterial membranes .

Structural Characteristics

  • Molecular Weight: Approximately 2.5 kDa.
  • Amino Acid Composition: Contains essential residues that are vital for its biological activity.
  • Secondary Structure: Predicted to have regions that contribute to its stability and interaction with membranes .
Chemical Reactions Analysis

Reactions and Technical Details

Lactacin F exhibits bactericidal activity primarily through membrane disruption in target bacteria. The mechanism involves:

  1. Membrane Interaction: Lactacin F binds to specific receptors on bacterial membranes, leading to pore formation.
  2. Cell Lysis: This interaction disrupts membrane integrity, resulting in cell lysis and death of susceptible bacteria.

Kinetic studies have shown that Lactacin F's efficacy can be influenced by factors such as pH, temperature, and ionic strength, which affect its stability and interaction with target cells .

Mechanism of Action

Process and Data

The mechanism by which Lactacin F exerts its antimicrobial effects can be summarized as follows:

  1. Binding: The peptide binds to the target bacterial membrane.
  2. Pore Formation: It forms pores or channels within the membrane, disrupting the electrochemical gradient.
  3. Cell Death: This leads to leakage of cellular contents and ultimately cell death.

Research indicates that lactacin F's action is not only dependent on its concentration but also on the physiological state of the target cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lactacin F is soluble in aqueous solutions at neutral pH.
  • Heat Stability: It retains activity even after exposure to high temperatures, making it suitable for food applications.

Chemical Properties

  • pH Stability: Active across a range of pH levels, which enhances its utility in various food products.
  • Ionic Strength Sensitivity: Activity can be modulated by changes in ionic strength, indicating potential applications in different environments .
Applications

Scientific Uses

Lactacin F has several promising applications:

  1. Food Preservation: Its antimicrobial properties make it an effective natural preservative in dairy products and other food items.
  2. Probiotics Development: As part of probiotic formulations, it can enhance gut health by inhibiting pathogenic bacteria.
  3. Biopreservation: Used in the development of biopreservatives that extend shelf life without synthetic additives.

The ongoing research into Lactacin F continues to unveil new potential applications in food technology and health sciences, underscoring its significance as a natural antimicrobial agent .

Properties

Product Name

Lactacin F

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